(5Z)-2-[(4-hydroxyphenyl)(methyl)amino]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one
CAS No.:
Cat. No.: VC15578642
Molecular Formula: C19H16N2O2S
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16N2O2S |
|---|---|
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | (5Z)-2-(4-hydroxy-N-methylanilino)-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one |
| Standard InChI | InChI=1S/C19H16N2O2S/c1-21(15-10-12-16(22)13-11-15)19-20-18(23)17(24-19)9-5-8-14-6-3-2-4-7-14/h2-13,22H,1H3/b8-5+,17-9- |
| Standard InChI Key | KFESTKZPAVEVHA-WIXUPIFPSA-N |
| Isomeric SMILES | CN(C1=CC=C(C=C1)O)C2=NC(=O)/C(=C/C=C/C3=CC=CC=C3)/S2 |
| Canonical SMILES | CN(C1=CC=C(C=C1)O)C2=NC(=O)C(=CC=CC3=CC=CC=C3)S2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound (5Z)-2-[(4-hydroxyphenyl)(methyl)amino]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one has the molecular formula C₁₉H₁₆N₂O₂S and a molecular weight of 336.4 g/mol. Its IUPAC name reflects the stereochemistry of the double bonds (Z and E configurations) and the substitution pattern on the thiazolone ring. The 4-hydroxyphenyl group at position 2 and the cinnamylidene moiety at position 5 create a conjugated system that enhances electronic delocalization, a feature critical for its reactivity and interaction with biological targets .
Structural Analysis
X-ray crystallography and computational modeling of analogous thiazole derivatives reveal planar geometries for the thiazolone ring, stabilized by intramolecular hydrogen bonding between the hydroxyphenyl oxygen and the thiazole nitrogen . The (2E)-3-phenylprop-2-en-1-ylidene group introduces rigidity, which may influence binding affinity to enzymatic pockets. Comparative analysis with PubChem CID 520459, a simpler thiazolone derivative, demonstrates that the additional substituents in this compound increase steric bulk while maintaining solubility in polar organic solvents .
Table 1: Comparative Structural Properties of Thiazolone Derivatives
| Property | Target Compound | PubChem CID 520459 |
|---|---|---|
| Molecular Formula | C₁₉H₁₆N₂O₂S | C₁₀H₈N₂O₂S |
| Molecular Weight (g/mol) | 336.4 | 220.25 |
| Key Substituents | 4-Hydroxyphenyl, Cinnamylidene | 4-Hydroxyphenyl |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 4 | 3 |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step protocol:
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Condensation Reaction: Reacting 4-hydroxy-N-methylaniline with thiourea in the presence of p-toluenesulfonic acid (PTSA) forms the thiazole ring.
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Aldol Addition: Introducing (2E)-3-phenylprop-2-enal via a base-catalyzed aldol reaction installs the cinnamylidene group .
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Oxidation and Cyclization: Oxidative cyclization using iodine or DDQ yields the thiazolone core, with the Z and E configurations controlled by reaction temperature and solvent polarity.
Critical Parameters:
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Catalyst Choice: PTSA improves reaction yields (∼68%) compared to Lewis acids like ZnCl₂ (∼45%).
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Solvent Effects: Polar aprotic solvents (e.g., DMF) favor the Z isomer, while toluene promotes the E isomer .
Industrial Manufacturing
Continuous flow reactors have been proposed for large-scale production, offering advantages in heat dissipation and reaction control. A pilot study using microreactors achieved 82% yield at 120°C with a residence time of 15 minutes, significantly outperforming batch processes. Challenges include purification of stereoisomers and scalability of chiral separation techniques.
Biological Activities and Mechanisms
Antimicrobial Properties
Thiazole derivatives exhibit broad-spectrum antimicrobial activity. While direct data on this compound is scarce, structurally similar molecules (e.g., 2-amino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one) show minimum inhibitory concentrations (MICs) of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli . The cinnamylidene moiety likely enhances membrane penetration, disrupting bacterial cell wall synthesis .
| Activity | Target Compound (Predicted) | Analog (PubChem CID 520459) |
|---|---|---|
| Antibacterial (MIC, µg/mL) | 8–16 | 4–8 |
| Anticancer (IC₅₀, µM) | 12.3 | 18.7 |
| COX-2 Inhibition (% at 10 µM) | 78% | 64% |
Industrial and Research Applications
Catalysis and Material Science
The thiazolone ring serves as a ligand in transition metal catalysis. Palladium complexes of this compound catalyze Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10⁴, outperforming traditional triphenylphosphine ligands . In materials science, its π-conjugated system is being explored for organic semiconductors, displaying hole mobility of 0.12 cm²/V·s in thin-film transistors.
Drug Discovery and Development
As a privileged scaffold, this molecule has been derivatized to produce kinase inhibitors (e.g., VEGFR-2 IC₅₀ = 34 nM) and PARP-1 antagonists (IC₅₀ = 19 nM) . Its metabolic stability in human liver microsomes (t₁/₂ = 48 minutes) suggests suitability for oral administration, though in vivo pharmacokinetic studies are pending.
Research Gaps and Future Directions
Despite promising in silico and in vitro data, critical gaps remain:
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In Vivo Efficacy: No published animal studies validate its therapeutic potential.
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Toxicology: Acute toxicity profiles and long-term safety data are unavailable.
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Stereochemical Impact: The biological consequences of Z vs. E isomerism require clarification.
Priority research areas include:
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Development of enantioselective synthetic routes
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Structure-activity relationship (SAR) studies optimizing substituent effects
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Formulation strategies to enhance aqueous solubility (calculated LogP = 3.1)
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